molecular formula C9H11NO2S B253525 N-[2-(methylsulfinyl)phenyl]acetamide

N-[2-(methylsulfinyl)phenyl]acetamide

Cat. No. B253525
M. Wt: 197.26 g/mol
InChI Key: KAVOPOMQAZGRQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(methylsulfinyl)phenyl]acetamide, also known as sulindac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with arthritis. However, sulindac has also been found to have potential applications in scientific research due to its unique chemical properties and mechanism of action.

Mechanism of Action

Sulindac works by inhibiting the activity of COX enzymes, which reduces the production of prostaglandins and other inflammatory mediators. This leads to a decrease in pain and inflammation associated with conditions such as arthritis.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, N-[2-(methylsulfinyl)phenyl]acetamide has also been found to have other biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anticancer agent. Sulindac has also been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(methylsulfinyl)phenyl]acetamide in lab experiments is its well-established mechanism of action and safety profile. However, one limitation is that it may not be suitable for all types of experiments due to its specific effects on COX enzymes and inflammatory mediators.

Future Directions

There are many potential future directions for research involving N-[2-(methylsulfinyl)phenyl]acetamide. For example, further studies could investigate its potential as an anticancer agent or neuroprotective agent. Additionally, research could focus on developing new derivatives of N-[2-(methylsulfinyl)phenyl]acetamide with improved efficacy and safety profiles. Overall, N-[2-(methylsulfinyl)phenyl]acetamide has the potential to be a valuable tool for scientific research in a variety of fields.

Synthesis Methods

Sulindac can be synthesized from 2-chlorobenzoylacetic acid and methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction produces N-[2-(methylsulfinyl)phenyl]acetamide as the main product, which can be purified through recrystallization.

Scientific Research Applications

Sulindac has been found to have a variety of potential applications in scientific research. One area of interest is its ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. This makes N-[2-(methylsulfinyl)phenyl]acetamide a useful tool for studying the role of COX enzymes in various physiological processes.

properties

Product Name

N-[2-(methylsulfinyl)phenyl]acetamide

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

N-(2-methylsulfinylphenyl)acetamide

InChI

InChI=1S/C9H11NO2S/c1-7(11)10-8-5-3-4-6-9(8)13(2)12/h3-6H,1-2H3,(H,10,11)

InChI Key

KAVOPOMQAZGRQR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC=C1S(=O)C

Canonical SMILES

CC(=O)NC1=CC=CC=C1S(=O)C

Origin of Product

United States

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